molecular formula C11H17ClN4 B1428988 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine CAS No. 1342904-05-5

4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1428988
CAS No.: 1342904-05-5
M. Wt: 240.73 g/mol
InChI Key: IUGCGTHWIPOSIF-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a 4-ethyl-3-methylpiperazin-1-yl group at the 6-position. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of an appropriate halogenated pyrimidine with a piperazine derivative under specific conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane or acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization techniques, such as reaction temperature control and catalyst selection, are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized to study the interactions of pyrimidine derivatives with biological targets. It can be used to investigate the effects of pyrimidine analogs on cellular processes and enzyme activities.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

  • 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine

  • 4-Chloro-6-(3-ethyl-4-methylpiperazin-1-yl)pyrimidine

  • 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine

Uniqueness: 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical properties and biological effects, making it suitable for specific applications.

Properties

IUPAC Name

4-chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-3-15-4-5-16(7-9(15)2)11-6-10(12)13-8-14-11/h6,8-9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGCGTHWIPOSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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